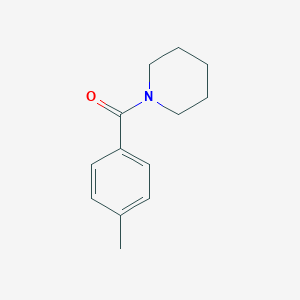

Piperidine, 1-(4-methylbenzoyl)-

Description

Significance of Benzoylpiperidine Scaffolds as Privileged Structures in Contemporary Organic and Medicinal Chemistry Research

The term "privileged structure" refers to molecular scaffolds capable of binding to multiple, often unrelated, biological targets with high affinity. ufrj.brmdpi.com Coined by B.E. Evans in 1988, this concept has become a guiding principle in medicinal chemistry, streamlining the discovery of new bioactive molecules. ufrj.br Privileged structures typically exhibit favorable drug-like properties, including metabolic stability and amenability to chemical modification, making them ideal templates for creating libraries of potential drug candidates. mdpi.com

The benzoylpiperidine moiety, chemically described as a phenyl(piperidin-4-yl)methanone fragment, is a quintessential example of a privileged structure. mdpi.com Its framework is found in a vast array of bioactive compounds with a broad spectrum of therapeutic applications, including anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective agents. mdpi.com The metabolic stability of this scaffold enhances its viability in drug design. Furthermore, it is often considered a bioisostere of the piperazine (B1678402) ring; this substitution can be a strategic tool in structure-activity relationship (SAR) studies, where the benzoyl group's carbonyl can introduce new hydrogen-bonding interactions with biological targets. mdpi.comnih.gov

Overview of 1-(4-Methylbenzoyl)piperidine and its Analogues within the Piperidine (B6355638) Derivative Family

Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in a multitude of pharmaceuticals and natural alkaloids. ijnrd.orgnih.gov Its derivatives are involved in over twenty classes of pharmaceuticals, highlighting the scaffold's immense importance. dntb.gov.uanih.gov

"Piperidine, 1-(4-methylbenzoyl)-" belongs to this extensive family. The strategic placement of a methyl group at the para-position (position 4) of the benzoyl ring is a common tactic in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing the compound's interaction with its biological target.

The development of analogues is central to drug discovery. By systematically altering the substituents on either the benzoyl or piperidine rings, chemists can fine-tune a compound's pharmacological profile. For instance, the substitution of the methyl group with a fluorine atom, creating the 4-(p-fluorobenzoyl)piperidine moiety, is crucial for the activity of certain antipsychotic agents that target serotonin (B10506) receptors. nih.gov This highlights how subtle structural modifications to the core 1-(4-methylbenzoyl)piperidine structure can lead to significant changes in biological activity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Biological Relevance |

|---|---|---|---|

| Piperidine, 1-(4-methylbenzoyl)- | C14H17NO3 | 247.12 (for carboxylic acid derivative) | Core scaffold for derivatization |

| 1-(4-Methylbenzoyl)piperidine-4-carbonyl chloride | C14H16ClNO2 | 265.73 | Synthetic intermediate |

| 4-(p-Fluorobenzoyl)piperidine | C12H14FNO | 207.24 | Antipsychotic agents (serotonin receptor ligands) nih.gov |

Interdisciplinary Relevance: Bridging Synthetic Organic Chemistry, Computational Studies, and Biological Target Modulation

The study of 1-(4-methylbenzoyl)piperidine and its analogues is not confined to a single scientific domain but thrives at the confluence of several disciplines.

Synthetic Organic Chemistry: The creation of these molecules is the realm of synthetic chemistry. The synthesis of the benzoylpiperidine fragment is generally considered straightforward, often involving readily available starting materials like isonipecotic acid. mdpi.com Modern synthetic methods, such as the hydrogenation of pyridine (B92270) precursors, provide efficient routes to the core piperidine ring, enabling the generation of diverse analogues for biological screening. nih.govwhiterose.ac.uk

Computational Studies: Computational chemistry plays a pivotal role in modern drug discovery. Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize and analyze how benzoylpiperidine derivatives interact with their protein targets at an atomic level. nih.govnih.govrsc.org These in silico methods can predict binding affinities and modes, guiding the rational design of more potent and selective compounds. nih.govresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structure with biological activity, helping to prioritize which new analogues should be synthesized. researchgate.net

Biological Target Modulation: Ultimately, the value of these compounds lies in their ability to modulate the function of biological targets to achieve a therapeutic effect. Benzoylpiperidine derivatives have been shown to interact with a wide range of proteins.

| Target Class | Specific Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT2A, 5-HT7), Dopamine (B1211576) (D2) | Neuropsychiatric Disorders | nih.gov |

| Enzymes | Monoacylglycerol Lipase (B570770) (MAGL) | Neuroinflammation, Cancer | nih.gov |

| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com |

| Ion Channels / Transporters | Sigma Receptors (S1R) | Neurological Disorders | nih.govrsc.org |

This interdisciplinary approach—synthesizing novel compounds, predicting their behavior using computational tools, and validating their activity through biological assays—creates a powerful cycle of innovation that accelerates the journey from a privileged scaffold to a potential therapeutic agent.

Structure

2D Structure

Properties

CAS No. |

13707-23-8 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(4-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H17NO/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

JHOMIXKATLMPEJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCCC2 |

Other CAS No. |

28134-21-6 13707-23-8 |

Synonyms |

N-toluoyl piperidine |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction (SC-XRD) Studies

Determination of Molecular Geometry and Conformational Analysis

While a crystal structure for the specific compound Piperidine (B6355638), 1-(4-methylbenzoyl)- was not found in the searched literature, a closely related derivative, 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, has been analyzed, providing critical data on the core 1-(4-methylbenzoyl)piperidine moiety. nih.gov

For comparison, studies on similar structures, such as 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide, show the piperidine ring in a more conventional chair conformation. who.int In piperidine itself, the chair conformation is the most stable. wikipedia.org The deviation from a perfect chair in the 1-(4-methylbenzoyl)- derivative is likely due to the steric and electronic influence of the bulky acyl substituent on the nitrogen atom.

Key geometric parameters for the 1-(4-methylbenzoyl)piperidine fragment, derived from its substituted analogue, are summarized below. nih.gov

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C=O | ~1.23 Å | Carbonyl double bond of the amide group. |

| C(O)-N | ~1.35 Å | Amide bond between the benzoyl and piperidine groups. |

| N-C(piperidine) | ~1.47 Å | Bonds between the nitrogen and piperidine ring carbons. |

| Bond Angles | ||

| O=C-N | ~121° | Angle defining the amide plane. |

| C-N-C (piperidine) | ~118° | Endocyclic angle at the nitrogen atom. |

| C(Aryl)-C(O)-N | ~119° | Angle involving the aromatic ring, carbonyl, and nitrogen. |

Note: Data is inferred from the crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of the related 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, the packing is influenced by hydrogen bonding. Specifically, a three-center asymmetric N-H···O and C-H···O hydrogen-bonding interaction is observed, which links the molecules into chains extending along the crystallographic a-axis. nih.gov The carbonyl oxygen of the 4-methylbenzoyl group acts as a hydrogen bond acceptor.

In a broader context, the crystal packing of related piperidine and piperazine (B1678402) derivatives is often dominated by various forms of hydrogen bonds, including C-H···N and C-H···π interactions, which organize the molecules into layers or extended chains. researchgate.net The specific nature of these interactions dictates the final crystal architecture. Studies on hydrates of substituted piperidines also highlight the crucial role of hydrogen bonds with water molecules in defining the supramolecular structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule in solution and for studying dynamic processes.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. While a specific spectrum for Piperidine, 1-(4-methylbenzoyl)- was not available in the search results, the expected chemical shifts can be inferred from closely related structures and general principles.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylbenzoyl group, the methyl protons, and the protons of the piperidine ring. Due to the restricted rotation around the amide C-N bond, the piperidine protons adjacent to the nitrogen (α-protons) may appear as broad signals at room temperature. The aromatic protons typically appear as two doublets in the range of 7.1-7.4 ppm. The methyl group protons would present as a singlet around 2.4 ppm. The piperidine protons would be found in the upfield region, typically between 1.5 and 3.7 ppm.

The ¹³C NMR spectrum would similarly show characteristic signals. The carbonyl carbon is the most deshielded, appearing around 170 ppm. The aromatic carbons would have signals between 125 and 140 ppm. The piperidine carbons would appear in the range of 24-48 ppm, with the carbons alpha to the nitrogen being the most downfield.

The following tables summarize the expected chemical shift ranges for Piperidine, 1-(4-methylbenzoyl)-.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.3-7.4 | Doublet (d) |

| Aromatic (meta to C=O) | ~7.1-7.2 | Doublet (d) |

| Piperidine (α to N) | ~3.4-3.7 | Broad Multiplet (br m) |

| Piperidine (β, γ to N) | ~1.5-1.8 | Multiplet (m) |

| Methyl (CH₃) | ~2.4 | Singlet (s) |

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (quaternary, C-CH₃) | ~139 |

| Aromatic (quaternary, C-C=O) | ~134 |

| Aromatic (CH) | ~127-130 |

| Piperidine (α to N) | ~43-48 (often two signals) |

| Piperidine (β to N) | ~25-27 |

| Piperidine (γ to N) | ~24 |

| Methyl (CH₃) | ~21 |

Advanced NMR Techniques for Stereochemical Assignment and Dynamic Studies

The partial double-bond character of the amide C(O)-N bond in N-acylpiperidines like Piperidine, 1-(4-methylbenzoyl)- restricts free rotation. researchgate.netnih.gov This phenomenon, known as amide rotation, is often slow on the NMR timescale, especially at lower temperatures. As a result, distinct NMR signals can be observed for atoms that would otherwise be chemically equivalent, such as the two α-protons or the two β-protons on opposite sides of the piperidine ring.

Dynamic NMR (DNMR) spectroscopy is the primary technique used to study this process. researchgate.net By recording spectra at various temperatures, one can observe the broadening of signals as the rate of rotation increases, followed by their coalescence into a single, averaged signal at a specific temperature (the coalescence temperature, Tc). mdpi.commontana.edugac.eduresearchgate.net From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govmdpi.com For N-benzoyl piperidine derivatives, these barriers are typically in the range that is readily studied by DNMR. researchgate.netacs.org This analysis provides crucial information on the conformational flexibility and energetic landscape of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Piperidine, 1-(4-methylbenzoyl)-, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the amide I band (primarily C=O stretching). This band is typically observed in the region of 1630–1660 cm⁻¹ for tertiary amides.

Other key vibrational modes include:

Aromatic C-H Stretch: Weak to medium bands typically above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands for the piperidine and methyl C-H bonds, typically in the 2850–2980 cm⁻¹ region.

Aromatic C=C Stretch: Medium bands in the 1450–1600 cm⁻¹ region.

C-N Stretch: A medium intensity band for the amide C-N bond, usually found between 1250 and 1350 cm⁻¹.

CH₂ Bending (Scissoring): Found around 1450-1470 cm⁻¹ for the piperidine ring methylene (B1212753) groups.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | C=O Stretch (Amide I) | 1630 - 1660 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Piperidine, Methyl) | C-H Stretch | 2850 - 2980 | Strong-Medium |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium |

| Amide | C-N Stretch | 1250 - 1350 | Medium |

| Methylene (CH₂) | C-H Bend (Scissoring) | 1450 - 1470 | Medium |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of Piperidine, 1-(4-methylbenzoyl)- is characterized by several key absorption bands that confirm its structure, comprising a piperidine ring, a p-substituted benzene (B151609) ring, and a tertiary amide (ketone-like carbonyl) group.

The most prominent feature is the strong carbonyl (C=O) stretching vibration of the amide group, which is typically observed in the 1630-1680 cm⁻¹ range. The position of this band is influenced by the electronic effects of the attached p-tolyl and piperidine groups. The C-N stretching vibration of the amide linkage appears in the 1400-1450 cm⁻¹ region.

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations from the piperidine ring's methylene (CH₂) groups are expected in the 2850-2950 cm⁻¹ range, while their bending (scissoring) vibrations typically occur around 1465 cm⁻¹. researchgate.netnih.gov

Table 1: Predicted FT-IR Vibrational Assignments for Piperidine, 1-(4-methylbenzoyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Strong | Aliphatic C-H (piperidine) | Asymmetric/Symmetric Stretching |

| 1645-1635 | Strong | Amide C=O | Stretching |

| 1610-1590 | Medium | Aromatic C=C | Stretching |

| 1490-1450 | Medium | Aromatic C=C | Stretching |

| 1465-1440 | Medium | CH₂ (piperidine) | Scissoring (Bending) |

| 1420-1400 | Medium-Strong | Amide C-N | Stretching |

| 1180 | Medium | Aromatic C-H | In-plane Bending |

| 820 | Strong | p-substituted benzene | C-H Out-of-plane Bending |

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), FT-Raman detects vibrations that cause a change in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

For Piperidine, 1-(4-methylbenzoyl)-, the aromatic ring vibrations are expected to be particularly strong in the FT-Raman spectrum. This includes the ring "breathing" modes and the C=C stretching vibrations. The symmetric stretching of the C-C bonds and the aliphatic C-H bonds of the piperidine ring would also be readily observable. mdpi.com The carbonyl C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Assignments for Piperidine, 1-(4-methylbenzoyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3060-3040 | Strong | Aromatic C-H | Stretching |

| 2950-2850 | Strong | Aliphatic C-H (piperidine) | Stretching |

| 1610-1590 | Very Strong | Aromatic C=C | Stretching |

| 1000 | Strong | Aromatic Ring | Trigonal Breathing |

| 820 | Medium | p-substituted benzene | Ring Breathing |

Theoretical Vibrational Frequency Prediction and Experimental Validation

To achieve a precise and unambiguous assignment of vibrational modes, experimental spectra are often compared with theoretical calculations. mdpi.com Density Functional Theory (DFT) methods, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are widely employed for this purpose. nih.gov

The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. These calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. To correct for this, the calculated frequencies are uniformly scaled using an empirical scaling factor.

Furthermore, a Potential Energy Distribution (PED) analysis is performed to determine the contribution of each type of internal coordinate (e.g., bond stretching, angle bending) to each normal vibrational mode. nih.gov This allows for a confident assignment of complex vibrations that result from the coupling of several motions. For a molecule like Piperidine, 1-(4-methylbenzoyl)-, PED analysis would be crucial to differentiate between the various C-C and C-N stretching modes and the numerous bending modes in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For Piperidine, 1-(4-methylbenzoyl)- (C₁₃H₁₇NO), the molecular weight is 203.28 g/mol . In high-resolution mass spectrometry, the monoisotopic mass would be observed.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 203. A key fragmentation pathway for amides is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org This can happen in two ways for this molecule:

Cleavage of the C-N bond: This is the most likely fragmentation, resulting in the formation of a stable p-toluoyl acylium ion and a neutral piperidine radical. The acylium ion would produce a prominent peak at m/z = 119.

Cleavage within the piperidine ring: Loss of fragments from the piperidine ring can also occur, though these are often less intense than the primary acylium ion peak.

The base peak in the spectrum is very likely to be the p-toluoyl cation at m/z = 119 due to its resonance stabilization.

Table 3: Predicted Mass Spectrometry Fragmentation for Piperidine, 1-(4-methylbenzoyl)-

| m/z | Proposed Fragment Ion | Formula | Notes |

| 203 | [C₁₃H₁₇NO]⁺˙ | C₁₃H₁₇NO | Molecular Ion (M⁺˙) |

| 119 | [CH₃-C₆H₄-CO]⁺ | C₈H₇O | p-Toluoyl acylium ion (Base Peak) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (from loss of CO from m/z 119) |

| 84 | [C₅H₈N]⁺ | C₅H₈N | Piperidinyl-related fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules require a chromophore, typically an unsaturated system, to absorb in the 200-800 nm range. libretexts.org

The key chromophore in Piperidine, 1-(4-methylbenzoyl)- is the p-methylbenzoyl group. This system contains π electrons in the aromatic ring and the carbonyl group, as well as non-bonding (n) electrons on the carbonyl oxygen atom. Two primary electronic transitions are expected: elte.hu

π → π* Transition: An electron is promoted from a bonding π-orbital to an anti-bonding π*-orbital. This is an allowed transition, resulting in a strong absorption band (high molar absorptivity, ε > 10,000) typically below 250 nm for this type of chromophore. libretexts.orgelte.hu

n → π* Transition: An electron from a non-bonding orbital on the oxygen atom is promoted to an anti-bonding π*-orbital of the carbonyl group. This transition is orbitally "forbidden," leading to a weak absorption band (low molar absorptivity, ε < 1,000) at a longer wavelength, typically in the 280-320 nm range. elte.huyoutube.com

The position of these absorption maxima (λ_max) can be influenced by the solvent polarity. The n→π* transition often undergoes a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while the π→π* transition may experience a bathochromic (red) shift to longer wavelengths. tanta.edu.eg

Table 4: Predicted UV-Vis Absorptions for Piperidine, 1-(4-methylbenzoyl)-

| λ_max (nm) (Predicted) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Predicted) | Transition Type | Chromophore |

| ~240-250 | > 10,000 | π → π | p-Methylbenzoyl Group |

| ~280-300 | < 1,000 | n → π | Carbonyl Group |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been a important tool in understanding the intricacies of this compound. By employing methods like the B3LYP functional with a 6-311G(d,p) basis set, researchers can perform geometry optimization to find the most stable three-dimensional arrangement of the atoms. nih.gov

Geometry Optimization and Conformational Landscapes

The piperidine (B6355638) ring, a six-membered ring containing a nitrogen atom, is a key structural feature. In its most stable form, the piperidine ring typically adopts a chair conformation. However, the presence of substituents can lead to different spatial arrangements, or conformers. For instance, in some piperidine derivatives, a twist-boat conformation can exist in equilibrium with the chair form. nih.govias.ac.in The energy difference between these conformers is often small, on the order of a few kilocalories per mole. nih.gov

| Computational Method | Basis Set | Key Finding | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Geometry optimization to find the most stable structure. | nih.gov |

| M06-2X | 6-311G(d,p) | Comparison of chair and twist-boat conformer energies. | nih.gov |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO), Natural Bonding Orbitals (NBO), and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.govnih.gov

Natural Bonding Orbitals (NBO): NBO analysis provides a detailed picture of the bonding within the molecule. It helps to understand hyperconjugative interactions, which are stabilizing interactions that result from the overlap of filled and empty orbitals. malayajournal.org For Piperidine, 1-(4-methylbenzoyl)-, NBO analysis can reveal the delocalization of electron density from the nitrogen lone pair into adjacent bonds, influencing the molecule's geometry and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.net It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org This information is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes. nih.govrsc.org For Piperidine, 1-(4-methylbenzoyl)-, the MEP would likely show a region of negative potential around the carbonyl oxygen, making it a potential site for electrophilic attack or hydrogen bonding.

| Analysis | Information Gained | Reference |

|---|---|---|

| FMO (HOMO-LUMO) | Chemical stability and reactivity. | nih.govnih.gov |

| NBO | Hyperconjugative interactions and electron delocalization. | malayajournal.org |

| MEP | Charge distribution and sites for intermolecular interactions. | nih.govresearchgate.netrsc.org |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions can then be compared with experimental data to validate the accuracy of the computational model. nih.gov For instance, the calculated vibrational frequencies are often scaled by a factor to improve the agreement with experimental spectra. nih.gov This comparison helps to confirm the predicted molecular structure and provides a deeper understanding of the molecule's vibrational modes.

Molecular Docking and Molecular Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can also predict how Piperidine, 1-(4-methylbenzoyl)- interacts with biological targets.

Elucidation of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. nih.govhilarispublisher.commdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. hilarispublisher.com For Piperidine, 1-(4-methylbenzoyl)-, molecular docking studies could be used to investigate its binding to various receptors, such as the sigma-1 receptor, which is a target for a range of neurological disorders. nih.govnih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. researchgate.net These simulations provide a dynamic view of the interactions, revealing how the ligand and receptor adapt to each other and the strength of their binding. By analyzing the binding modes and affinities, researchers can gain insights into the structural features of Piperidine, 1-(4-methylbenzoyl)- that are important for its biological activity. researchgate.net

| Technique | Purpose | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation of the ligand to a receptor. | Identifies potential biological targets and key binding interactions. | nih.govhilarispublisher.commdpi.com |

| Molecular Dynamics | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of the binding and the strength of interactions. | researchgate.net |

Analysis of Dynamic Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the study of the time-dependent behavior of a molecule and its interactions with biological macromolecules such as proteins and nucleic acids. frontiersin.org For Piperidine, 1-(4-methylbenzoyl)-, MD simulations can elucidate its binding mode, the stability of the resulting complex, and the key intermolecular interactions that govern its biological activity.

The process of an MD simulation for the Piperidine, 1-(4-methylbenzoyl)- ligand with a target protein typically involves several key steps. Initially, the three-dimensional structures of both the ligand and the protein are prepared. The ligand structure is optimized, and partial charges are assigned to its atoms. The protein structure is often obtained from experimental sources like the Protein Data Bank or generated through homology modeling. The ligand is then placed in the binding site of the protein, a process known as molecular docking. rsc.org

This initial complex is then solvated in a box of water molecules and ions to mimic physiological conditions. The entire system is then subjected to energy minimization to relieve any steric clashes. Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure a stable starting point for the production simulation. The production MD simulation itself can span from nanoseconds to microseconds, tracking the movements of all atoms in the system over time by solving Newton's equations of motion. frontiersin.orgrsc.org

Analysis of the resulting trajectory provides a wealth of information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex over the simulation time. nih.gov The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding.

Furthermore, detailed analysis of the interactions between Piperidine, 1-(4-methylbenzoyl)- and the protein's active site residues can be performed. This includes identifying hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that contribute to the binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.govnih.gov For instance, in a study of related piperidine-based compounds, MD simulations revealed crucial amino acid residues involved in the interaction with the sigma receptor 1 (S1R). rsc.org

A hypothetical summary of a molecular dynamics simulation study for Piperidine, 1-(4-methylbenzoyl)- with a target protein is presented in Table 1.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation Study of Piperidine, 1-(4-methylbenzoyl)-

| Parameter | Value | Interpretation |

| Simulation Time | 200 ns | The duration of the simulation to observe the dynamic behavior of the complex. |

| Average RMSD (Ligand) | 1.5 Å | Indicates good stability of the ligand within the binding pocket. |

| Average RMSD (Protein) | 2.0 Å | Suggests the overall protein structure remains stable during the simulation. |

| Key Interacting Residues | Tyr120, Phe250, Trp314 | Residues identified as having significant and persistent interactions with the ligand. |

| Predominant Interactions | Hydrophobic, π-π stacking | The primary forces driving the binding of the ligand. |

| Estimated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A theoretical estimation of the binding affinity. |

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), is invaluable for elucidating the mechanisms of chemical reactions. For Piperidine, 1-(4-methylbenzoyl)-, computational studies can map out the potential energy surface of a reaction, identify transition states, and calculate reaction barriers, thereby providing a detailed understanding of the reaction pathway. researchgate.netmdpi.com

A typical computational study of a reaction mechanism begins with the optimization of the geometries of the reactants, products, and any intermediates. Following this, the transition state (TS) connecting the reactants and products is located. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Frequency calculations are then performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the transition state is located and verified, the intrinsic reaction coordinate (IRC) is calculated to ensure that the TS connects the desired reactants and products. The energy difference between the reactants and the transition state gives the activation energy or reaction barrier, which is a key determinant of the reaction rate.

For example, in the synthesis of Piperidine, 1-(4-methylbenzoyl)-, which could involve the acylation of piperidine with 4-methylbenzoyl chloride, computational methods could be used to investigate the mechanism of this nucleophilic acyl substitution. The study could compare a concerted pathway with a stepwise pathway involving a tetrahedral intermediate. The calculated energies of the intermediates and transition states would reveal the most likely reaction mechanism.

Table 2: Hypothetical Energetic Data for a Computationally Studied Reaction Step of Piperidine, 1-(4-methylbenzoyl)-

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials of the reaction. |

| Transition State 1 (TS1) | +15.2 | The energy barrier for the formation of the intermediate. |

| Intermediate | -5.8 | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +10.5 | The energy barrier for the conversion of the intermediate to products. |

| Products | -20.1 | The final products of the reaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biomedpharmajournal.org For Piperidine, 1-(4-methylbenzoyl)- and its analogs, QSAR models can be developed to predict their activity against a particular biological target, thereby guiding the synthesis of more potent compounds.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. The chemical structures of these compounds are then used to calculate a variety of molecular descriptors. These descriptors can be classified into several categories, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). nih.govbiointerfaceresearch.com

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. Internal validation often involves cross-validation, such as the leave-one-out (LOO) method. For external validation, the initial dataset is split into a training set, used to build the model, and a test set, used to evaluate the model's ability to predict the activity of compounds not used in its development. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing.

While a specific QSAR model for Piperidine, 1-(4-methylbenzoyl)- is not available, Table 3 illustrates the components of a hypothetical QSAR study on a series of its derivatives.

Table 3: Illustrative Data for a Hypothetical QSAR Study on Derivatives of Piperidine, 1-(4-methylbenzoyl)-

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | 3.2 | 2.5 | 1.5 | 1.7 |

| 2 | 3.5 | 2.8 | 0.8 | 0.9 |

| 3 | 2.9 | 2.1 | 2.3 | 2.1 |

| 4 | 4.1 | 3.2 | 0.5 | 0.6 |

| 5 | 3.8 | 3.0 | 0.7 | 0.7 |

Model Statistics:

R² (Coefficient of Determination): 0.92 (Indicates a good fit of the model to the training data)

Q² (Cross-validated R²): 0.85 (Indicates good internal predictive ability)

External R²: 0.88 (Indicates good predictive ability for an external test set)

Chemical Reactivity and Transformation of Piperidine, 1 4 Methylbenzoyl

Reactivity of the Amide Linkage: Hydrolysis and Derivatization

The amide bond in Piperidine (B6355638), 1-(4-methylbenzoyl)- is a key site for chemical reactions, most notably hydrolysis, which cleaves the molecule into its constituent piperidine and 4-methylbenzoic acid precursors. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In a related compound, 1-piperoylpiperidine (piperine), hydrolysis has been achieved using citric acid in ethanol (B145695), leading to the formation of piperidine citrate (B86180) and piperic acid. sciencemadness.org A similar outcome can be expected for Piperidine, 1-(4-methylbenzoyl)-.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. For instance, the hydrolysis of piperine (B192125) using potassium hydroxide in ethanol yields piperidine and the potassium salt of piperic acid. sciencemadness.org

Table 1: Conditions for Amide Bond Hydrolysis in Related Piperidine Amides

| Starting Material | Reagents and Conditions | Products |

| 1-Piperoylpiperidine | Citric acid, Ethanol, Reflux | Piperidine citrate, Piperic acid |

| 1-Piperoylpiperidine | Potassium hydroxide, 95% Ethanol, Reflux | Piperidine, Potassium piperated |

Derivatization of the amide linkage can also be achieved. For example, piperazine (B1678402), a related cyclic diamine, can be derivatized by reaction with benzaldehyde (B42025) to form a stable, UV-active derivative. researchgate.net This suggests that the piperidine nitrogen in the parent compound could potentially be derivatized after cleavage of the amide bond.

Regioselective and Chemoselective Functional Group Interconversions on the Piperidine and Benzoyl Moieties

The presence of distinct functional groups on both the piperidine and benzoyl portions of the molecule allows for selective chemical modifications.

On the Piperidine Moiety:

The piperidine ring can undergo various functional group interconversions. For N-Boc-2-aryl-4-methylenepiperidines, a kinetic resolution can be achieved by deprotonation using n-BuLi and the chiral ligand sparteine. whiterose.ac.uk This allows for the enantioselective synthesis of substituted piperidines. The 4-methylene group in these compounds can be further functionalized, demonstrating the potential for modifications at this position. whiterose.ac.uk

General reactions such as oxidation and reduction can also be performed on piperidine derivatives. For instance, benzyl (B1604629) 4-(methyl(piperidin-4-yl)amino)piperidine-1-carboxylate can be oxidized with agents like potassium permanganate (B83412) or reduced with lithium aluminum hydride.

On the Benzoyl Moiety:

The 4-methyl group on the benzoyl ring is a potential site for oxidation to a carboxylic acid using strong oxidizing agents. The aromatic ring itself can undergo electrophilic substitution reactions, with the orientation of incoming substituents directed by the activating methyl group and the deactivating carbonyl group.

A related compound, 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid, demonstrates the reactivity of the benzoyl portion, where the methoxy (B1213986) group can be substituted.

Table 2: Examples of Functional Group Interconversions on Related Piperidine Derivatives

| Starting Material | Reagents and Conditions | Reaction Type | Product |

| N-Boc-2-aryl-4-methylenepiperidines | n-BuLi, (+)-sparteine, Toluene, -78 °C | Kinetic Resolution (Deprotonation) | Enantioenriched (S)-starting material and (R)-substituted product |

| Benzyl 4-(methyl(piperidin-4-yl)amino)piperidine-1-carboxylate | Potassium permanganate (acidic medium) | Oxidation | Oxidized piperidine derivative |

| Benzyl 4-(methyl(piperidin-4-yl)amino)piperidine-1-carboxylate | Lithium aluminum hydride (anhydrous ether) | Reduction | Reduced piperidine derivative |

Role as Catalysts or Reagents in Organic Transformations

While specific examples of Piperidine, 1-(4-methylbenzoyl)- acting as a catalyst or reagent are not extensively documented in the reviewed literature, related piperidine and piperazine analogs have shown utility in organic synthesis. For instance, piperidine and its derivatives can participate as nucleophiles in various reactions. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of secondary cyclic amines, including piperidine derivatives, to nitriles to form amidines. rsc.org This suggests a potential, albeit currently unexplored, role for Piperidine, 1-(4-methylbenzoyl)- in similar transformations, likely following the cleavage of the amide bond to liberate the reactive piperidine moiety.

Applications in Medicinal Chemistry Research and Biological Systems

Receptor Binding and Enzyme Inhibition Studies

The N-benzoylpiperidine moiety is a recognized pharmacophore that is instrumental in the design of ligands for various receptors and inhibitors for several enzymes. The following sections detail the research findings associated with this structural class in different biological contexts.

The orexin (B13118510) system, which includes two G protein-coupled receptors (GPCRs), orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways. nih.govnih.gov Consequently, orexin receptor antagonists are a significant area of research for the treatment of insomnia and other disorders. nih.gov The N-aroyl piperidine (B6355638) structure is a key feature in a number of compounds designed as orexin receptor antagonists. google.com

While direct experimental data on the binding affinity and functional activity of "Piperidine, 1-(4-methylbenzoyl)-" at the orexin type 2 receptor are not prominently available in the reviewed scientific literature, the development of various substituted piperidine derivatives highlights the importance of the N-acyl piperidine core in achieving orexin receptor antagonism. For instance, patent literature discloses N-aroyl cyclic amine derivatives, including piperidines, as non-peptide antagonists of human orexin receptors. google.com

Research into more complex piperidine-based structures has yielded potent orexin antagonists. For example, the development of selective orexin-2 receptor antagonists (SORAs) has been inspired by dual orexin receptor antagonists (DORAs) and often involves intricate modifications of a core piperidine structure. nih.gov Studies on disubstituted piperidines have shown that substitutions on the piperidine ring can significantly influence potency and selectivity between OX1R and OX2R. nih.gov For example, a series of piperidine ether derivatives were developed from the DORA filorexant, leading to compounds with high selectivity for OX2R. nih.gov

The general structure-activity relationship (SAR) for this class of compounds indicates that the nature of the acyl group and substitutions on the piperidine ring are crucial for affinity and selectivity. Although specific data for the unsubstituted 1-(4-methylbenzoyl)piperidine is lacking, its core structure is a foundational element for more elaborate molecules that have demonstrated significant activity at orexin receptors, typically as antagonists useful for promoting sleep. google.com

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropsychiatric disorders, neurodegenerative diseases, and pain. The piperidine moiety is a common structural feature in many high-affinity sigma receptor ligands.

Research into piperidine derivatives has shown that the substitution on the piperidine nitrogen plays a critical role in the affinity and selectivity for the S1R. While specific binding data for "Piperidine, 1-(4-methylbenzoyl)-" is not detailed in the available literature, studies on structurally related compounds underscore the importance of the N-substituted piperidine scaffold. For instance, a series of 4-benzylpiperidine (B145979) carboxamides, which are structurally related to N-benzoylpiperidines, have been investigated.

In one study, a series of piperazine (B1678402) and piperidine derivatives were evaluated for their affinity at histamine (B1213489) H3 and sigma receptors. The findings revealed that the piperidine ring was a crucial structural element for achieving high affinity at the σ1R. For example, replacing a piperazine ring with a piperidine ring in one series of compounds dramatically increased σ1R affinity from a Ki of 1531 nM to 3.64 nM, while maintaining affinity for the H3 receptor. This highlights the favorable contribution of the piperidine scaffold to σ1R binding.

Another study focused on 4-phenyl-1-(4-phenylbutyl) piperidine, a potent σ1R ligand, demonstrating its role in modulating nitric oxide production, which may contribute to its neuroprotective effects. Although the N-substituent in this case is a phenylbutyl group rather than a methylbenzoyl group, it again emphasizes the compatibility of the piperidine core with S1R binding. The development of selective σ1R antagonists, such as S1RA, for clinical trials in pain management further validates the therapeutic potential of targeting this receptor with piperidine-based molecules.

The general pharmacophore for σ1R ligands often includes a basic nitrogen atom, like the one in the piperidine ring, which is believed to interact with key amino acid residues within the receptor's binding site. The nature of the substituent on this nitrogen atom then modulates the binding affinity and functional activity (agonist vs. antagonist).

The Transient Receptor Potential Vanilloid type 1 (TRPV1) channel is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including heat, acid, and capsaicin. It is a key target for the development of novel analgesics. The piperidine carboxamide scaffold has been identified as a promising starting point for the development of potent TRPV1 antagonists.

While specific data for "Piperidine, 1-(4-methylbenzoyl)-" is not available, extensive research on related piperidine carboxamides demonstrates the potential of this chemical class. A focused library of piperidine carboxamides led to the identification of potent TRPV1 antagonists. In these studies, the piperidine ring serves as a central scaffold, with modifications to the amide portion and other substituents influencing the compound's potency and properties.

For example, a series of piperidine carboxamides was developed where a benzoxazinone (B8607429) amide was identified as a potent antagonist in cell-based assays. The general structure involves a piperidine ring connected via a carboxamide linker to various aromatic or heterocyclic groups. The structure-activity relationship (SAR) studies in this area have shown that the nature of the group attached to the piperidine nitrogen and the substituents on the aromatic ring of the carboxamide are critical for potent antagonism.

The development of these antagonists has been guided by quantitative structure-activity relationship (QSAR) models, which help in predicting the functional activity of new analogues based on their physicochemical properties and structural features. Although the specific 4-methylbenzoyl substitution has not been detailed, the broader class of N-aroyl piperidines and related carboxamides represents a validated approach for targeting the TRPV1 channel.

The N-benzoylpiperidine scaffold is also a key structural motif in the development of inhibitors for various enzymes, including 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Monoacylglycerol Lipase (B570770) (MAGL).

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, within tissues. Inhibition of 11β-HSD1 is a therapeutic strategy for managing metabolic syndrome, type 2 diabetes, and other related disorders. Research has identified piperidine amides as a class of inhibitors for human 11β-HSD1. Although specific inhibitory data for "Piperidine, 1-(4-methylbenzoyl)-" is not provided in the reviewed literature, studies on related series of piperidine amides have demonstrated their potential. The general structure-activity relationship suggests that the nature of the acyl group on the piperidine nitrogen is a key determinant of inhibitory potency.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. MAGL inhibitors are being investigated for their potential in treating neurodegenerative diseases, inflammation, and cancer. A class of benzylpiperidine-based compounds has been identified as potent and reversible MAGL inhibitors.

One study on benzylpiperidine derivatives led to the identification of a compound that showed potent, reversible, and selective MAGL inhibition. This highlights the utility of the substituted piperidine scaffold in designing effective MAGL inhibitors.

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of Human Immunodeficiency Virus-1 (HIV-1) to enter host T-cells. Therefore, CCR5 antagonists are an important class of antiretroviral drugs that block this viral entry step. The piperidine scaffold is a key component in the structure of several potent CCR5 antagonists.

More directly, piperidine-based CD4-mimetic compounds have been developed that sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). These small molecules are based on a piperidine scaffold and engage the HIV-1 envelope glycoprotein (B1211001) gp120, inducing conformational changes that expose vulnerable epitopes. This line of research underscores the versatility of the piperidine ring in designing anti-HIV agents that act through different mechanisms. Although these examples represent more complex structures than "Piperidine, 1-(4-methylbenzoyl)-", they establish the piperidine core as a privileged structure in the development of HIV-1 entry inhibitors.

The benzoylpiperidine fragment is a well-established pharmacophore in the design of ligands for serotoninergic (5-HT) and dopaminergic (D) receptors, which are key targets for antipsychotic and other CNS-active drugs. The 4-benzoylpiperidine moiety, in particular, is considered a constrained analog of the butyrophenone (B1668137) pharmacophore found in typical antipsychotics like haloperidol.

Serotoninergic (5-HT) Receptor Modulation

The serotonin (B10506) system is implicated in numerous psychiatric conditions, and its receptors are major drug targets. The 4-benzoylpiperidine scaffold has been incorporated into molecules designed to interact with various 5-HT receptor subtypes. For example, derivatives containing a 4-(p-fluorobenzoyl)piperidine moiety have shown notable affinity for the 5-HT₂ₐ receptor. This specific substitution pattern is crucial for the orientation and anchoring of the ligand at the receptor.

Furthermore, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) of the 5-HT₂C receptor. While structurally distinct from a simple N-benzoylpiperidine, this work highlights the utility of the substituted piperidine core in modulating serotonin receptor function.

Dopaminergic (D) Receptor Modulation

Dopamine (B1211576) receptors are the primary targets for drugs treating schizophrenia and Parkinson's disease. The benzoylpiperidine structure is also prevalent in ligands developed for dopamine receptor subtypes. Research on 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-ones featuring a 4-(p-fluorobenzoyl)piperidine moiety revealed compounds with significant affinity for D₁, D₂, and D₄ receptors.

More specifically, the development of selective dopamine D₄ receptor antagonists has utilized the 4-benzylpiperidine and benzyloxypiperidine scaffolds. These structures, while not identical to N-benzoylpiperidine, share the core piperidine ring and demonstrate its importance for achieving high affinity and selectivity for the D₄ receptor. Studies on 1,4-disubstituted aromatic piperidines and piperazines have shown that these compounds interact with a common microdomain within the D₄ receptor.

NLRP3 Inflammasome Inhibition

The nucleotide-binding, oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. cdc.govnih.gov Its activation by a wide array of danger signals leads to the maturation and release of pro-inflammatory cytokines, including IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. cdc.govfrontiersin.orgmdpi.com Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a variety of chronic inflammatory and autoimmune diseases, metabolic disorders, and neurodegenerative conditions, making it a significant drug target for therapeutic intervention. cdc.govmdpi.comresearchgate.net

Pharmacological inhibition of the NLRP3 inflammasome is a key strategy to mitigate these pathological conditions. frontiersin.org Research into small molecule inhibitors has identified various chemical scaffolds capable of modulating its activity. While direct studies on Piperidine, 1-(4-methylbenzoyl)- as an NLRP3 inhibitor are not extensively documented, the broader class of compounds containing benzoylpiperidine fragments is of significant interest in this area. The inhibition mechanism often involves targeting the ATPase activity of the NLRP3 protein, which is essential for its activation and the subsequent assembly of the inflammasome complex. researchgate.net The exploration of piperidine-based structures continues to be a promising avenue in the development of novel and specific NLRP3 inflammasome inhibitors.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The benzoylpiperidine framework is recognized as a privileged structure in medicinal chemistry, valued for its metabolic stability and its presence in numerous bioactive compounds. mdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold.

The biological activity of molecules containing the 1-benzoylpiperidine (B189436) core can be finely tuned by introducing various substituents on both the benzoyl and piperidine rings. For instance, the 4-(p-fluorobenzoyl)piperidine moiety is a key pharmacophore in several antipsychotic drugs, where it is crucial for anchoring the ligand to receptors like the 5-HT₂A serotonin receptor. mdpi.com

Replacing the fluorine atom with a methyl group, as in Piperidine, 1-(4-methylbenzoyl)-, alters the electronic and steric properties of the phenyl ring. Such modifications can significantly influence binding affinity, selectivity, and functional activity at various biological targets. SAR studies on related 4-phenylpiperidine (B165713) analogs have shown that substituents on the piperidine ring also play a critical role. For example, in a series of 4-(m-hydroxyphenyl)piperidine analogs, the introduction of a methyl group at the R4 position of the piperidine ring was found to influence whether the compound acts as an agonist or antagonist at opioid receptors. nih.gov These findings underscore the principle that even minor structural changes to the core scaffold can lead to profound differences in pharmacological profiles.

Table 1: Impact of Substituent Variation on Biological Activity

| Parent Scaffold | Substituent Variation | Key Finding | Reference |

|---|---|---|---|

| Benzoylpiperidine | p-Fluoro on benzoyl ring | Crucial for anchorage at 5-HT₂A receptor in antipsychotic agents. | mdpi.com |

| 4-(m-OH phenyl)piperidine | Methyl vs. t-butyl at R4 on piperidine ring | Influences agonist vs. antagonist activity at opioid receptors. | nih.gov |

| 4-Azaindole-2-piperidine | Methoxy (B1213986) group on indole (B1671886) ring | 4-methoxyindole analogs showed higher potency against Trypanosoma cruzi. | dndi.org |

Strategic Bioisosteric Replacements for Enhanced Biological Profiles

Bioisosterism is a rational drug design strategy that involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. estranky.sk The Piperidine, 1-(4-methylbenzoyl)- scaffold offers multiple opportunities for such strategic modifications.

The p-methylphenyl (tolyl) group can be replaced by various aromatic bioisosteres like pyridyl, thiophene, or furan (B31954) rings. researchgate.net This can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability. For example, substituting a phenyl ring with a pyridyl group was a successful strategy in the development of the antihistamine mepyramine from its predecessor, phenbenzamine. researchgate.net Similarly, the piperidine ring itself can be replaced. Acyclic analogs or other cyclic structures, such as 1-azaspiro[3.3]heptane, have been explored as piperidine bioisosteres to improve properties like lipophilicity and metabolic stability. dndi.orgenamine.net However, such replacements can also lead to a loss of activity, as seen when a piperidine ring was replaced with a morpholine (B109124) ring in a series of anti-Chagas agents, rendering the compound inactive. dndi.org

Table 2: Examples of Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Phenyl | Pyridyl, Thiophene | Modulate electronics, solubility, H-bonding | researchgate.net |

| Phenyl | 2-Oxabicyclo[2.2.2]octane | Improve physicochemical properties (solubility, metabolic stability) | enamine.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Validated piperidine bioisostere | enamine.net |

| Ester (-O-) | Amide (-NH-) | Increase metabolic stability against esterases | princeton.edu |

| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, alter pKa | estranky.skcambridgemedchemconsulting.com |

Role as Versatile Pharmaceutical Intermediates and Advanced Building Blocks

Beyond its own potential bioactivity, the 1-benzoylpiperidine scaffold is a crucial building block in the multistep synthesis of complex active pharmaceutical ingredients (APIs).

Piperidine, 1-(4-methylbenzoyl)- is structurally related to key intermediates used in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. unl.ptgoogle.com The synthesis of Tofacitinib is challenging due to the chiral nature of its 3-amino-4-methylpiperidine core. unl.ptresearchgate.net

In many synthetic routes, a protecting group is attached to the piperidine nitrogen to prevent unwanted side reactions during subsequent chemical transformations. The 1-benzoyl group, analogous to the frequently used benzyl (B1604629) group, can serve this purpose effectively. derpharmachemica.comgoogle.com A typical synthetic sequence would involve a starting material like 1-(4-methylbenzoyl)piperidin-4-one (B2771274), which is then elaborated to introduce the required amino and methyl groups at the 3 and 4 positions. The benzoyl protecting group is retained through these steps and is removed at a later stage, often via hydrolysis, to free the piperidine nitrogen for the final acylation step that completes the Tofacitinib molecule. google.com

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Tofacitinib, for instance, requires a specific stereochemistry—(3R,4R)—for its biological activity. researchgate.net Achiral precursors containing the 1-benzoylpiperidine skeleton are valuable starting points for creating these optically active ingredients.

Starting with an achiral ketone like 1-(4-methylbenzoyl)piperidin-4-one nih.gov, chemists can employ asymmetric synthesis methodologies to install the two contiguous stereocenters with high control. One advanced approach involves dynamic kinetic resolution combined with asymmetric reductive amination. researchgate.net Recent breakthroughs have utilized engineered imine reductase enzymes for this purpose, allowing for the synthesis of the key chiral piperidine intermediate for Tofacitinib with excellent diastereomeric ratio (98:2 dr) and enantiomeric excess (>99.9% ee) on a large scale. researchgate.net This biocatalytic method highlights the evolution of synthetic strategies that rely on versatile and readily prepared precursors to build complex, optically active pharmaceutical molecules.

Exploration of Antimicrobial and Antifungal Activities

Research Findings on Related Piperidine Derivatives

Investigations into various piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The nature of the substituent on the piperidine nitrogen, as well as substitutions on the piperidine ring itself, have been shown to significantly influence the potency and spectrum of activity.

For instance, a study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives revealed that certain compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov The tested Gram-positive strains included Staphylococcus aureus and Bacillus subtilis, while the Gram-negative bacteria were Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae. nih.gov

In another study, newly synthesized piperidine derivatives were evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. biointerfaceresearch.com The results indicated that the synthesized compounds were active against both bacterial strains, with some derivatives showing good activity compared to the standard drug chloramphenicol. biointerfaceresearch.com

Furthermore, research into piperidin-4-one derivatives has shown significant antimicrobial potential. A series of these compounds demonstrated good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis. biomedpharmajournal.org Notably, the thiosemicarbazone derivatives of these piperidin-4-ones exhibited significant antifungal activity against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans, in some cases surpassing the activity of the standard drug terbinafine. biomedpharmajournal.org

However, not all piperidine derivatives exhibit broad-spectrum activity. A study on six novel piperidine derivatives found that while some compounds showed strong antibacterial activity against a panel of seven bacteria, they had no effect on the fungal species Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.org Limited inhibitory activity was observed for some of these compounds against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

These varied findings underscore the importance of the specific substitution patterns on the piperidine ring and the N-acyl group in determining the antimicrobial and antifungal profile. While direct data for Piperidine, 1-(4-methylbenzoyl)- is absent, the existing research on analogous structures suggests that this compound could potentially exhibit antimicrobial or antifungal properties, warranting further investigation.

Data on Antimicrobial and Antifungal Activities of Related Piperidine Derivatives

The following tables summarize the antimicrobial and antifungal activities of various piperidine derivatives as reported in the scientific literature. It is crucial to note that these data are for compounds structurally related to Piperidine, 1-(4-methylbenzoyl)- and not for the specific compound itself.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

| Piperidine-substituted halogenobenzenes | Staphylococcus aureus | MIC: 32-512 µg/mL | nih.gov |

| Bacillus subtilis | MIC: 32-512 µg/mL | nih.gov | |

| Yersinia enterocolitica | MIC: 32-512 µg/mL | nih.gov | |

| Escherichia coli | MIC: 32-512 µg/mL | nih.gov | |

| Klebsiella pneumoniae | MIC: 32-512 µg/mL | nih.gov | |

| Piperidine derivatives | Staphylococcus aureus | Active (disc diffusion) | biointerfaceresearch.com |

| Escherichia coli | Active (disc diffusion) | biointerfaceresearch.com | |

| Piperidin-4-one derivatives | Staphylococcus aureus | Good activity | biomedpharmajournal.org |

| Escherichia coli | Good activity | biomedpharmajournal.org | |

| Bacillus subtilis | Good activity | biomedpharmajournal.org |

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

| Piperidine-substituted halogenobenzenes | Candida albicans | MIC: 32-512 µg/mL | nih.gov |

| Thiosemicarbazone derivatives of piperidin-4-one | Microsporum gypseum | Significant activity | biomedpharmajournal.org |

| Microsporum canis | Significant activity | biomedpharmajournal.org | |

| Trichophyton mentagrophytes | Significant activity | biomedpharmajournal.org | |

| Trichophyton rubrum | Significant activity | biomedpharmajournal.org | |

| Candida albicans | Significant activity | biomedpharmajournal.org | |

| Novel piperidine derivatives | Aspergillus niger | Varying inhibition | academicjournals.org |

| Aspergillus flavus | Varying inhibition | academicjournals.org | |

| Saccharomyces cerevisiae | Varying inhibition | academicjournals.org | |

| Candida albicans | Varying inhibition | academicjournals.org | |

| Fusarium verticillioides | No activity | academicjournals.org | |

| Candida utilis | No activity | academicjournals.org | |

| Penicillium digitatum | No activity | academicjournals.org |

Advanced Material Science and Optoelectronic Research

Investigation of Non-Linear Optical (NLO) Properties of Derivatives

The non-linear optical (NLO) properties of organic compounds, including derivatives of Piperidine (B6355638), 1-(4-methylbenzoyl)-, are primarily investigated through experimental and theoretical methods. Chalcones, which are α,β-unsaturated ketones, form a significant class of these derivatives. nih.gov Their structure, featuring two aromatic rings linked by a ketoethylenic chain, often creates a donor-acceptor framework conducive to intramolecular charge transfer (ICT), a key source of NLO activity. nih.gov

Experimental investigation of third-order NLO properties is commonly performed using the Z-scan technique. bohrium.comresearchgate.net This method utilizes a continuous wave laser to measure parameters such as the non-linear absorption coefficient (β), the non-linear refractive index (n₂), and the third-order non-linear optical susceptibility (χ⁽³⁾). bohrium.comresearchgate.net For instance, studies on various chalcone (B49325) derivatives have reported third-order susceptibility (χ⁽³⁾) values in the order of 10⁻⁶ esu, indicating a strong NLO response. bohrium.com

Theoretical investigations complement these experiments, primarily using Density Functional Theory (DFT) calculations. bohrium.comepa.gov These computational studies optimize the molecular geometry and calculate key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of the molecule's potential for intramolecular charge transfer and, consequently, its NLO activity. nih.gov Furthermore, DFT calculations are used to determine the first-order hyperpolarizability (β₀), a measure of the second-order NLO response. epa.gov For many chalcone derivatives, these calculated values have been found to be significantly greater than that of urea (B33335), a standard reference material for NLO properties. epa.gov

Research on piperidinyl-substituted chalcones has demonstrated their potential as effective NLO materials. The piperidine moiety, often acting as an electron donor, is a key component in establishing the charge-transfer character necessary for a significant NLO response. The table below summarizes the NLO properties of representative chalcone derivatives investigated in the literature.

| Compound | Technique | Non-Linear Absorption (β) | Non-Linear Refractive Index (n₂) | Third-Order Susceptibility (χ⁽³⁾) (esu) | First Hyperpolarizability (β₀) (esu) |

|---|---|---|---|---|---|

| (2E)-1-(4′-bromobiphenyl-4-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one (BDCP) | Z-scan, DFT | Data not specified | Data not specified | Data not specified | Greater than urea standard epa.gov |

| (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-one (EIPDP) | Z-scan (630nm CW laser) | Data not specified | Data not specified | ~10⁻⁶ bohrium.com | Data not specified |

| Pyrazoline Derivative (6b) | Z-scan | 1.94×10⁻¹¹ m/W researchgate.net | Data not specified | ~10⁻¹² researchgate.net | Data not specified |

| 3-(4-methylpiperazin-1-yl)-7H-benzo[de]anthracen-7-one [Me-PBA] | Z-scan (532 nm) | Positive (Two-Photon Absorption) researchgate.net | Negative researchgate.net | Data not specified | Data not specified |

Structure-Property Relationships Governing NLO Behavior

The relationship between the molecular structure of Piperidine, 1-(4-methylbenzoyl)- derivatives and their NLO properties is a cornerstone of materials design. The NLO response in these organic molecules is fundamentally linked to their electronic structure, particularly the presence of a donor-π-acceptor (D-π-A) system. researchgate.net

In many chalcone derivatives, the piperidine ring acts as an effective electron-donating group (D). The 4-methylbenzoyl group can be part of the π-conjugated bridge or the acceptor moiety. The core structure consists of two aromatic rings connected by an α,β-unsaturated carbonyl system (the chalcone backbone), which serves as the π-bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule. nih.gov

The magnitude of the NLO response is heavily influenced by several structural factors:

Strength of Donor and Acceptor Groups: The efficiency of ICT is enhanced by incorporating strong electron-donating groups and strong electron-withdrawing groups at opposite ends of the conjugated system. For example, the introduction of a nitro group (-NO₂), a powerful electron acceptor, can significantly increase the NLO response. researchgate.net Conversely, modifying the donor strength, for instance by substituting the piperidine ring, also modulates the NLO properties. researchgate.net

π-Conjugated Bridge: The length and nature of the π-conjugated system that connects the donor and acceptor are critical. A longer conjugation length generally leads to a smaller HOMO-LUMO energy gap, which enhances polarizability and results in a larger NLO response. researchgate.net The planarity of the molecule is also important, as a more planar structure allows for better delocalization of π-electrons.

Theoretical studies have shown that strategic chemical substitutions can fine-tune these properties. For example, in benzanthrone (B145504) derivatives substituted with piperazine (B1678402) (a related heterocyclic amine), the NLO response was found to be greater for a methyl-substituted piperazine compared to a phenyl-substituted one, demonstrating the subtle but significant impact of substituent choice. researchgate.net Similarly, the substitution of a bromine atom with a chlorine atom in certain halogenated chalcones was found to cause no meaningful changes in their conformation, but still influenced the NLO characteristics, highlighting the complexity of structure-property relationships. scispace.com

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Methodologies for Complex Derivatives

Future research will likely focus on the development of more sophisticated and efficient synthetic routes to access complex derivatives of 1-(4-methylbenzoyl)piperidine. While classical methods like the Mannich condensation and acylation of piperidine (B6355638) are well-established for producing the core structure, the synthesis of more elaborate analogs necessitates more advanced strategies. chemrevlett.comresearchgate.net

Key areas for development include:

Asymmetric Synthesis: The creation of chiral piperidine derivatives with specific stereochemistry is crucial, as biological activity is often stereospecific. Future methodologies will likely involve the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions, such as the aza-Michael reaction for the construction of the piperidine ring. kcl.ac.uk

Multi-component Reactions (MCRs): MCRs, such as the Ugi four-component reaction, offer a powerful tool for rapidly generating libraries of complex piperidine derivatives from simple starting materials in a single step. nih.gov This approach is highly efficient and allows for the exploration of a wide chemical space.

Late-Stage Functionalization: Developing methods for the selective modification of the 1-(4-methylbenzoyl)piperidine scaffold at a late stage in the synthesis is a significant goal. This would enable the rapid diversification of lead compounds to optimize their biological properties without the need for de novo synthesis.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Implementing flow chemistry for the synthesis of these derivatives could lead to more efficient and reproducible production.

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deeper understanding of how 1-(4-methylbenzoyl)piperidine derivatives interact with their biological targets at the molecular level is essential for rational drug design. While the broader class of benzoylpiperidines is known to interact with various receptors, detailed mechanistic studies on specific derivatives are needed. nih.gov

Future research in this area should involve:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of these ligands in complex with their protein targets will provide precise information about the binding mode and key molecular interactions.

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the dynamics of the ligand-receptor interaction in solution, offering insights that are complementary to static structural data.

Biophysical Assays: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction, which is crucial for understanding the driving forces behind binding.

Molecular Dynamics Simulations: As discussed in section 8.4, computational methods can be used to simulate the dynamic behavior of the ligand-protein complex over time, revealing details about conformational changes and the stability of interactions. For instance, studies on related piperidine derivatives have identified specific amino acid residues within binding pockets that are critical for interaction, such as those in the NLRP3 inflammasome and the σ1 receptor. mdpi.comnih.gov

Exploration of New Therapeutic Avenues Based on Identified Biological Activities